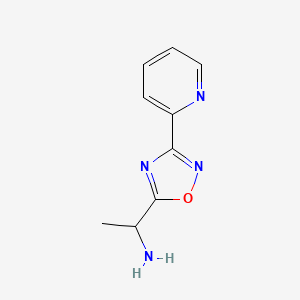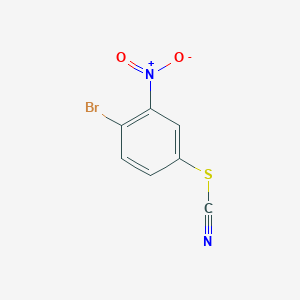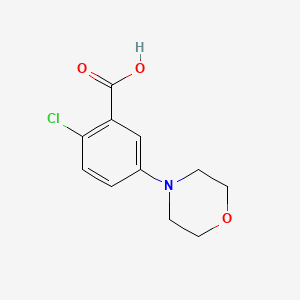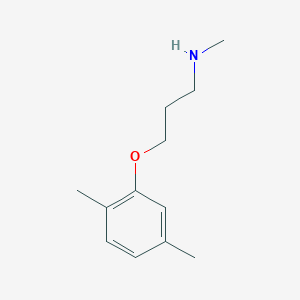
4-bromo-1-ethylpyridin-2(1H)-one
Descripción general
Descripción
4-Bromo-1-ethylpyridin-2(1H)-one, also known as 4-BE, is a heterocyclic compound with a pyridine ring structure. It is an aromatic compound with a molecular formula of C7H7BrO. 4-BE has been widely studied for its numerous applications in the fields of medicine, biochemistry, and pharmacology. In particular, its ability to act as a ligand for various enzymes and receptors has been extensively investigated.
Aplicaciones Científicas De Investigación
Polyelectrolyte Behavior and Applications
4-Bromo-1-ethylpyridin-2(1H)-one is structurally related to pyridine derivatives, which have been studied for their properties as polyelectrolytes. For instance, poly-4-vinylpyridine, a related compound, exhibits behavior like the salt of an extremely weak base, with significant implications in the field of polymer science. This property is attributed to the chain structure, leading to high local concentrations of pyridine groups. These features are integral to applications in water-soluble polymers and conductance studies (Fuoss & Strauss, 1948).
Functionalization in Polymer Chemistry
Poly(ethylene glycol)s functionalized with bromo and amino groups have been investigated, with the bromination process involving compounds like 4-bromo-1-ethylpyridin-2(1H)-one. This functionalization is crucial in creating polymers with specific end properties, impacting areas such as drug delivery systems and biocompatible materials (Jankoa & Kops, 1994).
Novel Synthetic Methods in Organic Chemistry
In the synthesis of N-polyfluoroalkylated heterocycles, derivatives of pyridine, such as 4-bromo-1-ethylpyridin-2(1H)-one, are key intermediates. These compounds are significant in the development of new methods for organic synthesis, leading to a variety of applications in pharmaceuticals and material science (Kolomeitsev et al., 1996).
Catalysis and Reaction Mechanisms
The compound is relevant in studies involving copper catalysis, particularly in the amination of aryl halides. This area is pivotal in the development of new pharmaceuticals and complex organic molecules (Lang et al., 2001).
Crystal Structure and Supramolecular Chemistry
Investigations into the crystal structures of heteroligand complexes involving similar pyridine derivatives demonstrate the importance of noncovalent interactions like halogen···halogen contacts. This research contributes to our understanding of molecular assembly and crystal engineering (Adonin et al., 2020).
Propiedades
IUPAC Name |
4-bromo-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPDNHSCIIQOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630737 | |
| Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethylpyridin-2(1H)-one | |
CAS RN |
832735-58-7 | |
| Record name | 4-Bromo-1-ethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832735-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


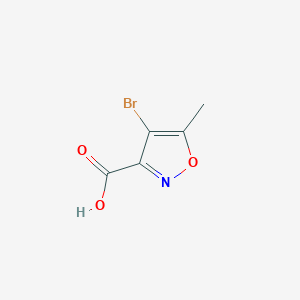
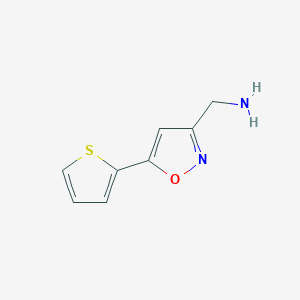
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
